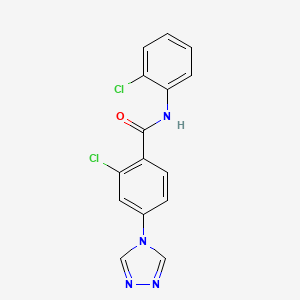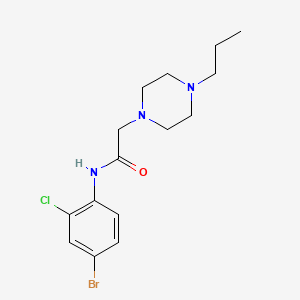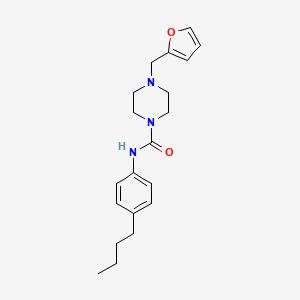
2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CCTB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the triazole family of compounds, which have been shown to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. In
Mecanismo De Acción
The precise mechanism of action of 2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. In particular, this compound has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which plays a key role in cell cycle progression.
Biochemical and Physiological Effects:
In addition to its antifungal and anticancer properties, this compound has also been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the proliferation of endothelial cells, which are involved in the formation of new blood vessels. This compound has also been shown to have anti-inflammatory properties, and to inhibit the production of nitric oxide, a molecule that is involved in the regulation of blood pressure and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is its broad spectrum of biological activity, which makes it a potentially useful tool for studying a range of biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of new analogs of this compound that exhibit improved solubility and other desirable properties. Another area of interest is the investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases. Finally, further research is needed to fully elucidate the mechanism of action of this compound, and to identify potential new targets for this compound in the treatment of disease.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloroaniline with 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. In particular, this compound has been shown to inhibit the growth of a number of cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has also been shown to have antifungal activity against a number of fungal species, including Candida albicans and Aspergillus fumigatus.
Propiedades
IUPAC Name |
2-chloro-N-(2-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-12-3-1-2-4-14(12)20-15(22)11-6-5-10(7-13(11)17)21-8-18-19-9-21/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJPLNWYBBFAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS*,6aS*)-5-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2-ethyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5324326.png)
![N-[2-(dimethylamino)ethyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5324330.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine](/img/structure/B5324332.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5324339.png)

![3-(benzylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5324359.png)

![1-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N-(4-methoxyphenyl)-3-piperidinamine dihydrochloride](/img/structure/B5324377.png)


![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5324402.png)
amino]ethyl}piperidin-2-one](/img/structure/B5324405.png)
![6-(methoxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5324409.png)